3-(difluoromethoxy)-N-(2-methylpropyl)aniline
Overview
Description
3-(Difluoromethoxy)-N-(2-methylpropyl)aniline is an organic compound characterized by the presence of a difluoromethoxy group attached to an aniline ring, with an additional N-substitution by a 2-methylpropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(difluoromethoxy)-N-(2-methylpropyl)aniline typically involves the following steps:
Formation of the Difluoromethoxy Group: This can be achieved through the reaction of a suitable precursor with difluoromethylating agents under controlled conditions.
Attachment to Aniline: The difluoromethoxy group is then introduced to the aniline ring via electrophilic aromatic substitution.
N-Alkylation: The final step involves the alkylation of the aniline nitrogen with 2-methylpropyl halide under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts and optimized reaction conditions are employed to enhance the efficiency of each step, particularly the difluoromethylation and N-alkylation reactions.
Chemical Reactions Analysis
Types of Reactions
3-(Difluoromethoxy)-N-(2-methylpropyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can yield amines or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the aromatic ring and the nitrogen atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are used.
Substitution: Reagents like alkyl halides, acyl chlorides, and various nucleophiles are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce primary or secondary amines.
Scientific Research Applications
3-(Difluoromethoxy)-N-(2-methylpropyl)aniline has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of fluorinated compounds.
Biology: The compound’s unique properties make it a candidate for studying biological interactions and mechanisms.
Industry: It is used in the production of agrochemicals and materials with specialized properties.
Mechanism of Action
The mechanism by which 3-(difluoromethoxy)-N-(2-methylpropyl)aniline exerts its effects involves interactions with molecular targets such as enzymes and receptors. The difluoromethoxy group can enhance binding affinity and specificity, while the N-alkyl group may influence the compound’s pharmacokinetics and dynamics.
Comparison with Similar Compounds
Similar Compounds
3-(Trifluoromethoxy)-N-(2-methylpropyl)aniline: Similar structure but with a trifluoromethoxy group.
3-(Methoxy)-N-(2-methylpropyl)aniline: Contains a methoxy group instead of difluoromethoxy.
3-(Difluoromethoxy)-N-(propyl)aniline: Similar but with a propyl group instead of 2-methylpropyl.
Uniqueness
3-(Difluoromethoxy)-N-(2-methylpropyl)aniline is unique due to the presence of the difluoromethoxy group, which imparts distinct electronic and steric properties. This makes it particularly valuable in applications requiring specific interactions and stability.
Properties
IUPAC Name |
3-(difluoromethoxy)-N-(2-methylpropyl)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15F2NO/c1-8(2)7-14-9-4-3-5-10(6-9)15-11(12)13/h3-6,8,11,14H,7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKDFGQZZUCVILT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC1=CC(=CC=C1)OC(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15F2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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